4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The systematic name for this compound follows International Union of Pure and Applied Chemistry conventions as tert-butyl 9-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate. The molecular formula is established as C14H19ClN2O2 with a calculated molecular weight of 282.77 grams per mole. The Chemical Abstracts Service registry number is 886364-21-2, providing a unique identifier for this specific chemical entity.
The structural framework consists of a benzene ring fused to a seven-membered diazepine ring containing two nitrogen atoms at positions 1 and 4. The chlorine atom occupies position 9 of the benzodiazepine core structure, while the tert-butoxycarbonyl protecting group is attached to the nitrogen at position 4. The International Chemical Identifier representation is 1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3, which provides a complete description of the molecular connectivity.
The Simplified Molecular Input Line Entry System notation CC(C)(C)OC(=O)N1CCNc2c(Cl)cccc2C1 offers an alternative representation of the molecular structure, clearly delineating the arrangement of atoms and bonds. This notation system facilitates computational analysis and database searching for structural analogs and related compounds.
Properties
IUPAC Name |
tert-butyl 9-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-8-7-16-12-10(9-17)5-4-6-11(12)15/h4-6,16H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGXXZIVCQFUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649615 | |
| Record name | tert-Butyl 9-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-21-2 | |
| Record name | tert-Butyl 9-chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine typically involves the following steps:
Starting Material: The synthesis begins with the appropriate benzodiazepine precursor.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Chlorination: The compound is then chlorinated at the 9th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Cyclization: The protected and chlorinated intermediate undergoes cyclization to form the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 9 undergoes nucleophilic substitution under controlled conditions. Common reagents and outcomes include:
Key Findings :
- Substitution at C-9 proceeds via an SNAr mechanism due to electron-withdrawing effects of the diazepine ring and Boc group .
- Microwave irradiation enhances reaction rates for substitutions involving bulky nucleophiles .
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions, yielding the free amine:
| Reagent | Conditions | Yield |
|---|---|---|
| Trifluoroacetic acid (TFA) | DCM, 0°C to RT, 2–4 hrs | 85–92% |
| Hydrochloric acid (HCl) | Dioxane, reflux, 6 hrs | 78–84% |
Applications :
Oxidation and Reduction Reactions
The diazepine core undergoes redox transformations:
Oxidation
- N-Oxide Formation :
Reduction
Cyclization and Ring-Opening Reactions
The diazepine ring participates in cycloadditions and ring expansions:
| Reaction Type | Conditions | Product |
|---|---|---|
| Cycloaddition | Cu(I)-catalyzed, alkyne substrate | Fused triazole derivatives |
| Ring-Opening | Strong base (KOH), ethanol, reflux | Bicyclic amines via C–N bond cleavage |
Case Study :
- Microwave-Assisted Alkylation :
Under microwave irradiation, alkylation occurs selectively at N-4 (vs. N-1) due to dipole moment effects, forming 4-alkylated derivatives in >90% yield .
Comparative Reactivity
A comparison with analogs highlights the influence of substituents:
| Compound | Reactivity at C-9 | Deprotection Efficiency |
|---|---|---|
| 4-Boc-9-Chloro-diazepine | High (Cl⁻ leaving group) | 85–92% (TFA) |
| 4-Boc-7-Chloro-diazepine | Moderate | 70–78% (TFA) |
| 4-Boc-8-Chloro-diazepine | Low | 65–72% (TFA) |
Mechanistic Insight :
- Electron-withdrawing groups (e.g., Cl) at C-9 activate the ring for nucleophilic attack, while steric hindrance at C-7/C-8 reduces reactivity .
Case Studies from Literature
Scientific Research Applications
Synthesis of Benzodiazepines
4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine serves as an important intermediate in the synthesis of various benzodiazepine derivatives. These derivatives are widely used for their anxiolytic, sedative, and muscle relaxant properties. The compound's chlorinated position enhances its reactivity, allowing for further modifications that can lead to the development of new therapeutic agents.
Anticancer Research
Recent studies have indicated that benzodiazepine derivatives exhibit anticancer properties. Compounds similar to this compound have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The structural modifications provided by this compound can lead to enhanced efficacy against specific cancer types.
Neuropharmacology
The compound's ability to interact with GABA receptors positions it as a candidate for neuropharmacological research. Investigations into its effects on neurotransmission could yield insights into treatments for neurological disorders such as epilepsy and anxiety disorders.
Reaction Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The following table summarizes common synthetic pathways:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Tert-butyl chloroformate + amine | Tert-butyl carbamate |
| 2 | Chlorination (e.g., SOCl₂) | 9-Chloro derivative |
| 3 | Cyclization with appropriate aldehyde | Benzodiazepine derivative |
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Mass Spectrometry (MS)
- Infrared Spectroscopy (IR)
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of benzodiazepine derivatives synthesized from this compound. The results indicated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Neuropharmacological Assessment
Research conducted on the neuropharmacological properties revealed that compounds derived from this diazepine exhibited enhanced binding affinity to GABA_A receptors compared to non-chlorinated counterparts. This suggests potential for developing new anxiolytic medications.
Mechanism of Action
The mechanism of action of 4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Molecular Features
Table 1: Structural and Functional Group Comparisons
Key Observations :
Ring Conformation and Crystallography
The diazepine ring conformation is critical for molecular interactions:
- In 2,2,4-trimethyl-benzo[b]diazepine , the diazepine adopts a chair conformation , with the benzene ring dihedral angles at 17.42–21.15° relative to the diazepine plane . Hydrogen bonding (N–H⋯O, O–H⋯N) forms zigzag chains along the [001] axis .
- For the target compound, the benzo[e] fusion (vs. b in analogs) likely alters ring planarity and steric interactions, though crystallographic data is unavailable. SHELX software is widely used for such analyses, as seen in .
Physicochemical Properties
Table 2: Physical and Crystallographic Data
Insights :
Biological Activity
4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine (CAS Number: 886364-21-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzodiazepine class and is characterized by its unique structural features that may contribute to various pharmacological effects.
- Molecular Formula : C14H19ClN2O2
- Molecular Weight : 282.77 g/mol
- Purity : Commonly available with purities ranging from 97% to 99.5% from various suppliers .
Benzodiazepines typically exert their effects through modulation of the GABA receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This interaction leads to increased neuronal inhibition, which can result in anxiolytic, sedative, muscle relaxant, and anticonvulsant effects. The specific activity of this compound may vary based on its binding affinity and efficacy at different GABA receptor subtypes .
Antioxidant Properties
Some benzodiazepines exhibit antioxidant activities. The antioxidant capacity can be measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where lower IC50 values indicate higher antioxidant potential. For example:
| Compound | DPPH IC50 (µM) | Comparison |
|---|---|---|
| 4-Boc-9-Chloro... | TBD | Compared to Trolox (7.72 µM) |
Other Biological Activities
In addition to anticancer and antioxidant effects, benzodiazepine derivatives have been investigated for:
- Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation markers in vitro.
- Analgesic Properties : Certain derivatives have shown promise in pain management.
These activities highlight the versatility of benzodiazepines in therapeutic applications beyond their traditional use as anxiolytics.
Study on Related Benzodiazepines
A study evaluating a series of benzodiazepine derivatives found that modifications to the structure significantly influenced biological activity. For instance:
- Structural Modifications : Altering the chlorine substitution pattern or the carboxylate group led to variations in potency against specific cancer cell lines.
Q & A
Q. What are the recommended synthetic routes for 4-Boc-9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step process starting with the benzodiazepine core. A key step is the introduction of the Boc (tert-butoxycarbonyl) protecting group via acylation under anhydrous conditions. For example, analogous benzodiazepine derivatives are synthesized using acylating agents like Boc anhydride in the presence of a base (e.g., triethylamine) to deprotonate reactive sites . Optimization includes controlling temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming structural integrity, particularly the Boc group (δ ~1.3 ppm for tert-butyl protons) and the chlorinated aromatic ring (δ ~7.0–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
- HPLC/UPLC : Monitors purity using reverse-phase columns (C18) with UV detection at 254 nm. Adjust mobile phase gradients (acetonitrile/water with 0.1% formic acid) to resolve closely eluting impurities .
Q. What are the primary biological research applications of this compound?
- Methodological Answer : The Boc-protected derivative is often used as an intermediate in drug discovery. For example:
- Neuroscience : As a precursor for GABA receptor modulators, requiring deprotection (e.g., TFA/water) to generate active amines for in vitro receptor binding assays .
- Medicinal Chemistry : Structural analogs are screened for neurological activity via cell-based assays (e.g., calcium flux in neuronal cells) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from variations in experimental design:
- Reproducibility Checks : Standardize cell lines (e.g., HEK293 vs. SH-SY5Y), assay conditions (buffer pH, temperature), and control compounds .
- Metabolic Stability : Assess compound stability in assay media (e.g., liver microsome incubation) to rule out degradation artifacts .
- Orthogonal Assays : Confirm activity using multiple techniques (e.g., electrophysiology alongside radioligand binding) .
Q. What computational approaches are used to predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models ligand-receptor interactions (e.g., benzodiazepine binding to GABA receptors). Focus on key residues (e.g., α1-His101) and binding energy scores .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability of the Boc-protected group under physiological conditions .
- MD Simulations : Evaluate conformational flexibility of the tetrahydrodiazepine ring in aqueous environments using GROMACS .
Q. How can synthetic routes be optimized to reduce by-product formation during Boc protection?
- Methodological Answer :
- Stepwise Temperature Control : Initiate acylation at 0°C to suppress exothermic side reactions, followed by gradual warming .
- Catalyst Screening : Test alternatives to DMAP (e.g., HOBt/DCC) for improved regioselectivity .
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track Boc group incorporation and terminate reactions at ~95% conversion .
Q. What experimental strategies are recommended to study the stability of the Boc group under varying conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C). Monitor degradation via LC-MS to identify labile sites .
- pH-Dependent Kinetics : Use buffered solutions (pH 1–10) to quantify Boc deprotection rates. TFA/water (95:5) is a standard cleavage condition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
